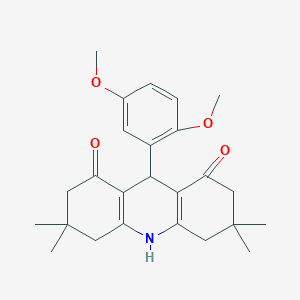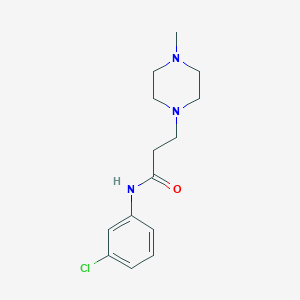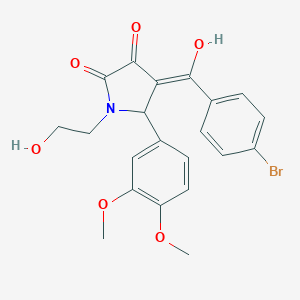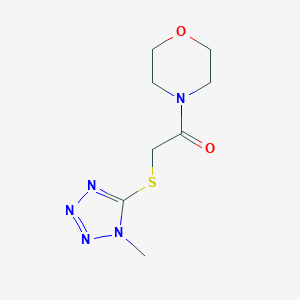![molecular formula C10H11ClN4O3 B249316 Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, also known as EACC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EACC is a pyrazolopyrimidine derivative that has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to inhibit the activity of several enzymes, including DNA topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been found to modulate the expression of several genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of new therapeutics. However, Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. One of the areas of interest is the development of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate-based therapeutics for the treatment of cancer and viral infections. Another area of research is the identification of the molecular targets of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate and the elucidation of its mechanism of action. Additionally, the optimization of the synthesis method of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate and the investigation of its pharmacokinetics and toxicity profile are also important areas of future research.
Conclusion:
In conclusion, Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multistep process, and it has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate acts through multiple pathways, and its biochemical and physiological effects have been extensively studied. Although Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has some limitations for lab experiments, it is a promising candidate for the development of new therapeutics, and there are several future directions for its research.
Synthesemethoden
The synthesis of Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves a multistep process that starts with the reaction between 2-amino-5-chloro-3-methylpyrazine and ethyl acetoacetate, followed by the reaction with hydrazine hydrate to form 2-amino-6-chloro-3-methylpyrazolo[1,5-a]pyrimidine. The final step involves the reaction of the intermediate product with chloroacetic acid to form Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer. Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been found to exhibit antiviral activity against herpes simplex virus type 1, human cytomegalovirus, and hepatitis B virus. Additionally, Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models of rheumatoid arthritis.
Eigenschaften
Produktname |
Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
|---|---|
Molekularformel |
C10H11ClN4O3 |
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
ethyl 2-amino-6-chloro-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H11ClN4O3/c1-3-18-10(17)5-7(12)14-15-8(5)13-4(2)6(11)9(15)16/h14H,3,12H2,1-2H3 |
InChI-Schlüssel |
AOVLELIXNQDSDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)N |
Kanonische SMILES |
CCOC(=O)C1=C(NN2C1=NC(=C(C2=O)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















